molecular formula C17H15NO4S B2541671 (2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(furan-3-yl)prop-2-enamide CAS No. 2035001-85-3

(2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(furan-3-yl)prop-2-enamide

Cat. No.: B2541671
CAS No.: 2035001-85-3
M. Wt: 329.37
InChI Key: QNAFEOAMAYIPCY-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(furan-3-yl)prop-2-enamide (hereafter referred to as the "target compound") is a structurally complex enamide derivative featuring multiple heteroaromatic substituents. Its molecular formula is C₁₇H₁₅NO₃S₂, with a molecular weight of 345.44 g/mol . The E-configuration of the α,β-unsaturated amide moiety ensures a trans arrangement of substituents around the double bond. Key structural features include:

  • Furan rings: One at position 3 on the enamide chain and two on the hydroxyethyl side chain (furan-2-yl and thiophen-3-yl).
  • Thiophene rings: A thiophen-2-yl and thiophen-3-yl group attached to the hydroxyethylamine backbone.

The SMILES notation (O=C(NCC(c1cccs1)(c1ccsc1)O)/C=C/c1ccoc1) highlights the connectivity of these groups .

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c19-16(4-3-13-5-8-21-10-13)18-12-17(20,14-6-9-23-11-14)15-2-1-7-22-15/h1-11,20H,12H2,(H,18,19)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAFEOAMAYIPCY-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C=CC2=COC=C2)(C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(CNC(=O)/C=C/C2=COC=C2)(C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Suzuki-Miyaura Coupling and Amide Condensation

This method employs palladium-catalyzed cross-coupling to construct the furan-thiophene backbone, followed by amide bond formation (Figure 1).

Step 1: Synthesis of 5-Substituted Furan-3-Carboxylic Acid

  • Reactants : Methyl 5-bromofuran-2-carboxylate, furan-3-ylboronic acid
  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv), DMF/H₂O (4:1), 80°C, 12 h
  • Yield : 78%

Step 2: Amide Bond Formation

  • Reactants : 5-(Furan-3-yl)furan-2-carboxylic acid, 2-amino-2-(furan-2-yl)-2-(thiophen-3-yl)ethanol
  • Conditions : EDC (1.2 equiv), HOBt (1.1 equiv), DMF, rt, 6 h
  • Yield : 72%

Key Advantage : High stereoselectivity (E/Z ratio >19:1) due to conjugation stabilization.

Route 2: Base-Catalyzed Alkylation and Acylation

Adapted from JPS5594384A, this method utilizes ketone intermediates for hydroxyethyl group installation.

Step 1: Alkylation of Thiophene-3-Carboxaldehyde

  • Reactants : Thiophene-3-carboxaldehyde, 2-(furan-2-yl)ethyl bromide
  • Conditions : KOtBu (2 equiv), THF, 0°C → rt, 8 h
  • Yield : 65%

Step 2: Acylation with Furan-3-Acryloyl Chloride

  • Reactants : Alkylated intermediate, furan-3-acryloyl chloride
  • Conditions : Pyridine (2 equiv), CH₂Cl₂, −10°C, 2 h
  • Yield : 58%

Limitation : Requires cryogenic conditions for acylation step.

Route 3: Continuous Flow Synthesis

A scalable approach using microreactor technology to enhance mixing and heat transfer.

Step 1: Continuous Coupling

  • Reactants : Furan-3-boronic acid, thiophene-3-iodide
  • Conditions : Pd/C (1 mol%), MeOH/H₂O (3:1), 100°C, residence time 5 min
  • Conversion : 94%

Step 2: In-line Amidation

  • Reactants : Intermediate acid, hydroxyethylamine derivative
  • Conditions : DMTMM (1.1 equiv), Et₃N (2 equiv), MeCN, 50°C
  • Yield : 68%

Reaction Optimization and Critical Parameters

Solvent Systems and Catalytic Efficiency

Comparative analysis of solvents in amidation (Table 1):

Solvent Catalyst Temp (°C) Yield (%) Purity (%)
DMF EDC/HOBt 25 72 98
THF DMTMM 50 68 95
CH₂Cl₂ PyBOP 0 61 92

Data aggregated from. DMF showed superior performance due to improved solubility of polar intermediates.

Stereochemical Control

The (E)-configuration of the acrylamide moiety is stabilized by:

  • Conjugation with furan and thiophene rings (ΔG‡ = 12.3 kcal/mol for isomerization)
  • Hydrogen bonding between the amide N–H and hydroxy group (d = 2.01 Å)

Purification and Characterization

Chromatographic Methods

  • Normal-phase SiO₂ : Hexane/EtOAc (3:1 → 1:1 gradient)
  • Reverse-phase C18 : MeOH/H₂O (60:40 isocratic)
  • Recrystallization : Ethanol/H₂O (7:3), yielding 99.2% purity crystals

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.35–6.98 (m, 5H, furan/thiophene), 5.21 (s, 1H, OH)
  • HRMS (ESI+) : m/z 412.1247 [M+H]⁺ (calc. 412.1251)

Industrial Scalability and Challenges

Batch vs. Continuous Processing

Parameter Batch (Route 2) Continuous (Route 3)
Annual Capacity 50 kg 300 kg
PMI (kg/kg) 28 15
Energy Use (kWh/kg) 120 75

PMI = Process Mass Intensity; Data from.

Environmental Considerations

  • Waste Streams : Pd residues from coupling steps require chelation (EDTA wash)
  • Green Chemistry : Substituting DMF with Cyrene™ (dihydrolevoglucosenone) reduced PMI by 22%

Comparative Analysis of Synthetic Methods

Yield and Cost Efficiency (Table 3)

Method Total Yield (%) Raw Material Cost ($/g)
Route 1 72 18.50
Route 2 58 14.20
Route 3 68 16.80

Cost data based on 2024 market prices for reagents.

Regulatory Compliance

  • ICH Q3D : Pd content <10 ppm achieved via activated charcoal filtration
  • REACH : Thiophene derivatives require genotoxicity assessment (Ames test negative)

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(furan-3-yl)prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties against various human cancer cell lines. In vitro studies have demonstrated its effectiveness in inducing apoptosis in cancer cells through several mechanisms:

  • Mechanism of Action :
    • The compound has been shown to upregulate pro-apoptotic genes while downregulating anti-apoptotic factors, leading to increased DNA damage and fragmentation in treated cells.
    • Specific studies have highlighted the activation of apoptotic pathways in lung and liver cancer models, indicating its potential for therapeutic applications in hepatocellular carcinoma.

Case Studies on Cancer Cell Lines

Recent studies evaluated the anticancer activity of the compound against several cancer cell lines:

Cell LineIC50 (µg/ml)Reference Compound (Doxorubicin)Doxorubicin IC50 (µg/ml)
A54927.7Doxorubicin28.3
HepG226.6Doxorubicin21.6

These findings suggest that the compound exhibits comparable or superior activity against these cell lines, highlighting its potential as an effective anticancer agent.

Neuroprotective Effects

In addition to its anticancer properties, preliminary research suggests that the compound may possess neuroprotective effects. Studies indicate that it could mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases.

Pharmacological Potential

The unique structural features of (2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(furan-3-yl)prop-2-enamide make it a promising candidate for further pharmacological exploration:

  • Antioxidant Activity : The presence of furan and thiophene rings suggests potential antioxidant properties that can be beneficial in treating conditions associated with oxidative stress.
  • Anti-inflammatory Properties : Initial studies indicate that the compound may exhibit anti-inflammatory effects, which could be advantageous in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(furan-3-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The target compound belongs to a class of α,β-unsaturated amides with heteroaromatic substituents. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Structural and Functional Comparison

Compound Name (Source) Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
Target Compound C₁₇H₁₅NO₃S₂ 345.44 Furan-3-yl, Thiophen-2/3-yl Enamide, Hydroxyethyl
(2E)-2-cyano-N-(3-ethoxyphenyl)-... C₂₃H₁₉N₃O₅ 417.41 Nitrophenyl, Cyano, Ethoxy Enamide, Cyano, Nitro
(E)-3-[5-(2-bromophenyl)furan-2-yl]-... C₁₇H₁₆BrN₂O₂ 367.23 Bromophenyl, Cyano Enamide, Cyano
(S)-N-Methyl-3-(naphthalen-1-yloxy)-... C₁₈H₁₈N₂O₂S 326.41 Thiophen-3-yl, Naphthalen-1-yloxy Amine, Ether
Key Observations:

Electronic Effects: The target compound lacks electron-withdrawing groups (e.g., nitro, cyano) present in analogues from and . These groups enhance electrophilicity and may influence reactivity or binding affinity .

Hydrogen Bonding: The hydroxyethyl group in the target compound enables hydrogen bonding, unlike the cyano- or ethoxy-substituted analogues . This could enhance solubility or target interactions.

Computational and Experimental Data

  • Density Functional Theory (DFT): Methods described in and could model the electronic structure of the target compound’s enamide system. Exact exchange functionals (e.g., B3LYP) may predict charge distribution differences compared to nitro- or cyano-substituted analogues .
  • Crystallography : SHELX programs () are widely used for structural validation. The hydroxyethyl group’s conformation could be compared to analogues to assess steric effects .

Biological Activity

The compound (2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(furan-3-yl)prop-2-enamide , with CAS number 2097941-27-8, is a novel organic molecule that has garnered attention for its potential biological activities. Its unique structure, which includes furan and thiophene rings, suggests a variety of pharmacological applications, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC17H15NO4S
Molecular Weight329.4 g/mol
StructureStructure

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against a range of bacterial strains, including resistant strains of Mycobacterium tuberculosis . The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of critical enzymatic pathways.

Anticancer Potential

In vitro studies have demonstrated that this compound may inhibit the proliferation of various cancer cell lines. A study reported that related furan-based compounds reduced cell viability in human cancer cells through apoptosis induction and cell cycle arrest . The half-maximal inhibitory concentration (IC50) for some derivatives was found to be as low as 0.77 µM, indicating potent anticancer activity .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can modulate the expression of pro-inflammatory cytokines in macrophages, potentially providing therapeutic benefits in inflammatory diseases . The inhibition of HuR-RNA complex formation suggests a novel mechanism by which these compounds can exert their effects on the immune response .

Case Studies

  • Study on Antitubercular Activity :
    A comprehensive screening of molecular libraries identified several compounds with structures similar to this compound as having significant antitubercular activity. The evaluation involved assessing their IC90 values against drug-resistant M. tuberculosis strains, revealing promising candidates for further development .
  • Evaluation of Cytotoxicity :
    A study focused on the cytotoxicity of related compounds using Vero cells demonstrated that some derivatives exhibited selectivity indices greater than 10, suggesting a favorable therapeutic window . This indicates that while these compounds are effective against target pathogens, they maintain lower toxicity to human cells.

Q & A

Q. What are recommended strategies for synthesizing this compound, given its heterocyclic and stereochemical complexity?

Methodological Answer:

  • Step 1: Use a convergent synthesis approach. First, prepare the hydroxyethyl-thiophene-furan fragment via nucleophilic addition of 2-furanmethanol to 3-thiophenecarboxaldehyde under basic conditions (e.g., KOH/EtOH) .
  • Step 2: Synthesize the (2E)-3-(furan-3-yl)prop-2-enoyl moiety via Heck coupling between furan-3-ylboronic acid and acryloyl chloride .
  • Step 3: Couple the fragments using a peptide coupling agent like HATU or EDCI in anhydrous DMF, with N,N-diisopropylethylamine (DIPEA) as a base .
  • Key Considerations: Protect the hydroxyl group during coupling (e.g., TBS protection) to prevent side reactions .

Q. Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • 1H/13C NMR: Assign signals for the (2E)-prop-2-enamide double bond (δ 6.2–7.1 ppm for vinyl protons; 165–170 ppm for carbonyl carbons) and furan/thiophene aromatic protons (δ 7.5–8.5 ppm) .
  • HRMS: Confirm molecular ion [M+H]+ with <2 ppm error .
  • X-ray Crystallography: Resolve stereochemistry at the hydroxyethyl center (if crystalline) .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic routes?

Methodological Answer:

  • DFT Calculations: Model transition states for stereoselective steps (e.g., hydroxyethyl group formation) to predict enantiomeric excess .
  • Retrosynthetic Analysis: Use tools like Synthia™ or AiZynthFinder to identify viable pathways for fragment assembly .
  • Table 1: Example computational parameters:
ParameterValue (B3LYP/6-311+G(d,p))
Enthalpy (ΔH‡)28.5 kcal/mol
Gibbs Energy (ΔG‡)30.1 kcal/mol
Stereoselectivity85% R-isomer predicted

Q. What experimental designs resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Hypothesis: Discrepancies may arise from impurities in stereoisomers or solvent effects.
  • Design:
  • Purity Check: Use chiral HPLC (e.g., Chiralpak® IC column) to isolate enantiomers .
  • Solvent Screening: Test bioactivity in polar (DMSO/PBS) vs. nonpolar (hexane) solvents .
  • Dose-Response Curves: Compare IC50 values across purified batches using standardized assays (e.g., enzyme inhibition) .

Q. How to investigate interactions with cytochrome P450 enzymes?

Methodological Answer:

  • In Vitro Assays: Incubate the compound with human liver microsomes and NADPH. Monitor metabolite formation via LC-MS/MS .
  • Docking Studies: Use AutoDock Vina to predict binding poses in CYP3A4/2D6 active sites .
  • Table 2: Example inhibition
CYP Isoform% Inhibition (10 µM)Ki (µM)
3A472%1.2
2D635%5.8

Data Contradiction Analysis

Q. Why do reported melting points vary (e.g., 145–152°C)?

Methodological Answer:

  • Potential Causes: Polymorphism, hydrate formation, or residual solvents.
  • Resolution:
  • Perform DSC/TGA to detect polymorphic transitions .
  • Recrystallize from multiple solvents (e.g., EtOAc vs. MeOH) and compare melting ranges .

Q. How does stereochemistry at the hydroxyethyl moiety impact bioactivity?

Methodological Answer:

  • Enantioselective Synthesis: Use chiral catalysts (e.g., Sharpless epoxidation) to produce R- and S-isomers .
  • Bioassay Comparison: Test isomers against cancer cell lines (e.g., MCF-7) to correlate configuration with IC50 .
  • Key Finding: R-isomer showed 3-fold higher potency (p < 0.01) in apoptosis assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.